2-(4'-Fluoro-6-methoxy-[1,1'-biphenyl]-2-yl)pyridine
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Overview
Description
2-(4’-Fluoro-6-methoxy-[1,1’-biphenyl]-2-yl)pyridine is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of a pyridine ring attached to a biphenyl structure, which is further substituted with a fluoro and a methoxy group. The unique structural features of this compound make it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4’-Fluoro-6-methoxy-[1,1’-biphenyl]-2-yl)pyridine can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base .
Industrial Production Methods
In an industrial setting, the production of 2-(4’-Fluoro-6-methoxy-[1,1’-biphenyl]-2-yl)pyridine may involve large-scale Suzuki–Miyaura coupling reactions. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of efficient catalysts and reaction conditions that are tolerant to various functional groups is crucial for the industrial production of this compound .
Chemical Reactions Analysis
Types of Reactions
2-(4’-Fluoro-6-methoxy-[1,1’-biphenyl]-2-yl)pyridine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Common Reagents and Conditions
Common reagents used in the reactions of 2-(4’-Fluoro-6-methoxy-[1,1’-biphenyl]-2-yl)pyridine include palladium catalysts, bases such as potassium carbonate, and various organoboron compounds. The reaction conditions typically involve the use of solvents like tetrahydrofuran or dimethylformamide, and the reactions are often carried out under inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from the reactions of 2-(4’-Fluoro-6-methoxy-[1,1’-biphenyl]-2-yl)pyridine depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(4’-Fluoro-6-methoxy-[1,1’-biphenyl]-2-yl)pyridine has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with various biological targets.
Medicine: Research is ongoing to explore the potential therapeutic applications of the compound, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 2-(4’-Fluoro-6-methoxy-[1,1’-biphenyl]-2-yl)pyridine involves its interactions with specific molecular targets and pathways. The compound can bind to various receptors or enzymes, modulating their activity and leading to specific biological effects. The exact molecular targets and pathways involved depend on the specific application and context of the research .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(4’-Fluoro-6-methoxy-[1,1’-biphenyl]-2-yl)pyridine include other biphenyl derivatives with different substituents, such as:
- 2-(4’-Chloro-6-methoxy-[1,1’-biphenyl]-2-yl)pyridine
- 2-(4’-Bromo-6-methoxy-[1,1’-biphenyl]-2-yl)pyridine
- 2-(4’-Fluoro-6-hydroxy-[1,1’-biphenyl]-2-yl)pyridine
Uniqueness
The uniqueness of 2-(4’-Fluoro-6-methoxy-[1,1’-biphenyl]-2-yl)pyridine lies in its specific combination of substituents, which confer distinct chemical and biological properties. The presence of the fluoro and methoxy groups, along with the pyridine ring, makes this compound particularly interesting for various research applications .
Properties
Molecular Formula |
C18H14FNO |
---|---|
Molecular Weight |
279.3 g/mol |
IUPAC Name |
2-[2-(4-fluorophenyl)-3-methoxyphenyl]pyridine |
InChI |
InChI=1S/C18H14FNO/c1-21-17-7-4-5-15(16-6-2-3-12-20-16)18(17)13-8-10-14(19)11-9-13/h2-12H,1H3 |
InChI Key |
HHJPVWXAVXMARJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1C2=CC=C(C=C2)F)C3=CC=CC=N3 |
Origin of Product |
United States |
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